methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a phenylcarbamate group via a sulfamoyl bridge. The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system widely utilized in medicinal chemistry due to its structural versatility and bioactivity . This compound’s structure combines sulfamoyl (NHSO₂) and carbamate (O-CO-OCH₃) moieties, which may enhance metabolic stability and target binding compared to simpler esters or sulfonamides.
Properties
IUPAC Name |
methyl N-[4-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-23-14(20)17-10-2-4-12(5-3-10)24(21,22)18-11-8-15-13-6-7-16-19(13)9-11/h2-9,18H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMOUPIKEZNVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of aminopyrazoles with various electrophiles such as enaminonitriles, enaminones, or unsaturated ketones . These reactions are often catalyzed by bases like sodium hydroxide or ethoxide, and the reaction conditions may vary depending on the specific substrates used . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Carbamate Functionalization
Carbamate installation employs two strategies:
-
Mixed Carbonate Route : Phenolic intermediates react with methyl chloroformate in the presence of DMAP .
-
Azide Transfer : Phenyl pyridazinone-carboxylates transfer carbamates to amines under mild conditions (25–40°C) .
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Hydroxyphenyl sulfonamide | Methyl chloroformate, DMAP | DCM, 0°C → RT | Methyl carbamate | 78% |
| Sulfamoyl-aniline | Phenyl 4,5-dichloropyridazinone-carboxylate | THF, 40°C | Target carbamate | 65% |
Functionalization of the Pyrimidine Ring
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective modifications:
-
Halogenation : NBS or NIS introduces bromine/iodine at C3 (CHCl₃, 60°C) .
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .
-
Trifluoromethylation : Light-promoted CF₃I addition (Cs₂CO₃, 365 nm UV) .
| Reaction Type | Reagents | Yield |
|---|---|---|
| Bromination | NBS, AIBN | 72% |
| Suzuki Coupling | Pd(OAc)₂, SPhos | 68% |
| Trifluoromethylation | CF₃I, UV | 55% |
Analytical Characterization
Structural validation employs:
-
¹H/¹³C NMR : Pyrazolo[1,5-a]pyrimidine protons resonate at δ 7.6–8.2 ppm (aromatic), while carbamate CH₃ appears at δ 3.7–3.9 ppm .
-
HRMS : Molecular ion peaks align with calculated m/z (e.g., C₁₆H₁₄N₆O₄S: [M+H]⁺ = 397.0821) .
-
X-ray Crystallography : Confirms tautomeric preference for pyrimidinone over pyrimidinol forms (CCDC 2034666) .
Stability and Reactivity Insights
Scientific Research Applications
Synthesis of Methyl (4-(N-(Pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : This is achieved through cyclocondensation reactions involving 3-amino-pyrazoles and various electrophilic reagents.
- Sulfamoylation : The introduction of a sulfamoyl group enhances the compound's solubility and biological activity.
- Carbamate Formation : The final step involves the reaction of the sulfamoylated pyrazolo compound with methyl isocyanate to form the carbamate derivative.
Antitumor Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds containing this scaffold can selectively inhibit cancer cell proliferation, particularly in p21-deficient cells. High-throughput screening has identified several derivatives with promising antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer) .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound has shown promise in inhibiting specific protein kinases involved in cancer progression and other diseases .
Antiviral Properties
Recent studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may possess antiviral activity. Research indicates that these compounds can interfere with viral replication processes, making them candidates for further development as antiviral agents .
Mechanism of Action
The mechanism of action of methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core is known to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Notes
- Structural Diversity : Substitutions on the pyrazolo[1,5-a]pyrimidine core dictate bioactivity, with anticancer and antimicrobial effects being mutually exclusive based on substituent choice .
- Synthetic Flexibility : Suzuki coupling offers scalability for intermediates , while diazenyl/sulfonamide derivatives require multi-step condensation .
- Unresolved Questions : The exact biological targets and pharmacokinetic data for the target compound remain unexplored in the provided evidence.
Biological Activity
Methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrimidine moiety linked to a sulfamoyl group and a methyl carbamate functional group. The synthesis typically involves several key reactions that allow for the modification and optimization of its biological properties. The general synthetic pathway includes:
- Formation of the pyrazolo[1,5-a]pyrimidine scaffold.
- Introduction of the sulfamoyl group.
- Methylation to form the carbamate.
These steps are crucial for enhancing the compound's efficacy against specific biological targets.
Biological Activity
This compound exhibits several notable biological activities:
- Enzyme Inhibition : This compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For instance, it inhibits α-glucosidase , an enzyme critical in carbohydrate metabolism, which may have implications for diabetes management .
- Anticancer Potential : Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core can inhibit various kinases associated with cancer progression, such as Pim-1 and Flt-3 . These kinases play significant roles in cell growth and survival, making them attractive targets for cancer therapy.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyrazolo[1,5-a]pyrimidine derivative | Enzyme inhibitor (α-glucosidase), Anticancer |
| Lorediplon | Pyrazolo[1,5-a]pyrimidine derivative | Sleep aid |
| Ocinaplon | Pyrazolo[1,5-a]pyrimidine derivative | Anxiolytic |
| Zaleplon | Pyrazolo[1,5-a]pyrimidine derivative | Sedative |
| Anagliptin | Pyrazolo[1,5-a]pyrimidine derivative | Antidiabetic |
The biological activity of this compound is largely attributed to its interaction with specific enzymes and kinases:
- Inhibition of Kinases : The compound demonstrates selective inhibition against kinases like Pim-1 with IC50 values in the low micromolar range . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
- Cellular Effects : In vitro studies have shown that this compound can suppress phosphorylation events critical for cell survival and proliferation. For example, it inhibits the phosphorylation of the BAD protein in cancer cells, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidines:
- Inhibition Studies : A study demonstrated that pyrazolo[1,5-a]pyrimidines can effectively inhibit CK2 kinase activity with IC50 values around 8 nM . This suggests that this compound may also exhibit similar potency.
- Antimicrobial Activity : Other derivatives have been evaluated for their antimicrobial properties, establishing a broader pharmacological profile for compounds within this class .
- Therapeutic Applications : The unique combination of functionalities in this compound suggests potential applications not only in diabetes management but also in cancer therapy and possibly other diseases involving abnormal cell proliferation .
Q & A
Q. What are the recommended synthetic routes for methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including coupling reactions and carbamate formation. For example:
- Intermediate Preparation : Start with brominated pyrazolo[1,5-a]pyrimidine intermediates (e.g., methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate) and react with boronic esters (e.g., 2,4-difluorophenyl dioxaborolane) under Suzuki-Miyaura coupling conditions .
- Carbamate Formation : Dissolve the intermediate in chloroform, add triethylamine (TEA), and react with phenyl or benzyl chloroformate. Stir for 18 hours at room temperature to achieve optimal yields (e.g., 33% yield after 18 hours vs. 15% after 3 hours) .
- Purification : Use column chromatography on silica gel for purification, monitored by ESI-MS or TLC .
Q. Key Variables :
Q. How can the three-dimensional structure of this compound be determined experimentally?
Methodological Answer: X-ray Crystallography is the gold standard:
- Crystallization : Grow single crystals via slow evaporation using solvents like ethanol or DMSO. For pyrazolo[1,5-a]pyrimidine derivatives, crystal packing is influenced by hydrogen bonding between sulfamoyl and carbamate groups .
- Data Collection : Use a diffractometer (e.g., Cu-Kα radiation) to measure bond lengths and angles. For example, C-N bond distances in carbamate groups typically range from 1.33–1.38 Å .
- Refinement : Software like SHELX or OLEX2 refines the structure, revealing steric effects of substituents on molecular conformation .
Q. Alternative Methods :
- NMR Spectroscopy : H and C NMR can confirm functional groups (e.g., carbamate carbonyl at ~155 ppm in C NMR) .
Advanced Research Questions
Q. What strategies are employed to analyze contradictory data regarding the biological activity of this compound across different assay systems?
Methodological Answer: Contradictions often arise from assay-specific variables:
- Metabolite Interference : Carbamates may form reactive metabolites (e.g., N-nitroso compounds) in vivo, which are not present in cell-free assays. Use LC-MS/MS to quantify metabolites in biological matrices .
- Enzyme Inhibition Kinetics : Compare IC values across assays (e.g., cholinesterase inhibition vs. kinase assays). For carbamates, reversible inhibition via carbamoyl-enzyme complexes may show time-dependent effects .
- Data Normalization : Use positive controls (e.g., donepezil for cholinesterase assays) to standardize activity measurements .
Case Study : Discrepancies in IC values for acetylcholinesterase inhibition (e.g., 2 μM in rat brain homogenates vs. 8 μM in recombinant human enzyme) may reflect species-specific enzyme isoforms .
Q. How can computational methods be integrated with experimental data to predict the binding affinity of this compound to target enzymes?
Methodological Answer: In Silico Workflow :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., acetylcholinesterase). The sulfamoyl group often forms hydrogen bonds with catalytic serine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. For pyrazolo[1,5-a]pyrimidine derivatives, π-π stacking with aromatic residues (e.g., Trp86 in AChE) enhances affinity .
- QSAR Models : Train models using descriptors like logP and polar surface area. Carbamates with logP > 2.5 show improved blood-brain barrier penetration .
Validation : Compare computational binding energies (-9.5 kcal/mol) with experimental K values (e.g., 150 nM) .
Q. What experimental approaches are used to establish structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives containing sulfamoyl and carbamate groups?
Methodological Answer: Key SAR Parameters :
- Substituent Effects : Synthesize analogs with varying substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO improve enzyme inhibition) .
- Bioisosteric Replacement : Replace the carbamate with urea or thiocarbamate to assess tolerance for hydrogen bonding .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfamoyl for hydrogen bonding, pyrazolo[1,5-a]pyrimidine for π-stacking) .
Q. Experimental Pipeline :
Synthesis : Prepare 10–20 analogs via parallel synthesis .
Screening : Test in enzyme inhibition and cytotoxicity assays (e.g., IC values for AChE and cancer cell lines) .
Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., Hammett σ values) with activity .
Q. How can researchers address oxidative stress induced by carbamate derivatives in neurotoxicity studies?
Methodological Answer:
- Biomarker Detection : Measure ROS levels in SH-SY5Y cells using DCFH-DA fluorescence. Carbamates like methyl carbamate increase ROS by 2.5-fold at 50 μM .
- Antioxidant Coadministration : Test N-acetylcysteine (NAC) to mitigate oxidative damage. Pre-treatment with 5 mM NAC reduces ROS by 60% .
- Metabolite Profiling : Identify neurotoxic metabolites (e.g., N-nitrosocarbaryl) via GC-MS in brain homogenates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
